

aminomethanesulfonic acid pKa and buffering range

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Compound of Interest

Compound Name: *Aminomethanesulfonic acid*

Cat. No.: *B080838*

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An In-depth Technical Guide to the Physicochemical Properties of **Aminomethanesulfonic Acid** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the acidic dissociation constant (pKa) and buffering range of **aminomethanesulfonic acid**, a compound of interest for various scientific and pharmaceutical applications. The following sections detail its key quantitative data, experimental protocols for pKa determination, and a visual representation of its buffering characteristics.

Quantitative Data Summary

Aminomethanesulfonic acid is a zwitterionic compound, possessing both an acidic sulfonic acid group and a basic amino group. Its pKa value is a critical parameter for understanding its behavior in solution and for its application as a biological buffer.

Parameter	Value	Conditions
pKa	5.57	25°C
Effective Buffering Range	pH 4.57 - 6.57	25°C

The effective buffering range is generally considered to be $\text{pKa} \pm 1$ pH unit, which is the range where the buffer can effectively resist changes in pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds. The following protocol is a representative method for determining the pKa of **aminomethanesulfonic acid**.

2.1. Materials and Equipment

- **Aminomethanesulfonic acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized water
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (100 mL)
- Volumetric flasks

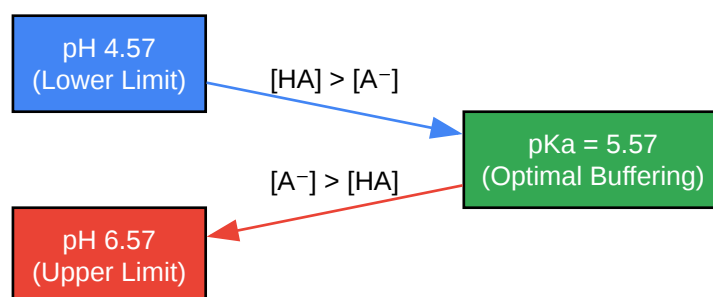
2.2. Procedure

- Preparation of **Aminomethanesulfonic Acid** Solution: Accurately weigh a sample of **aminomethanesulfonic acid** and dissolve it in deionized water to prepare a 0.1 M solution.
- pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
- Titration Setup:
 - Pipette 50.0 mL of the 0.1 M **aminomethanesulfonic acid** solution into a 100 mL beaker.

- Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
- Fill the burette with the standardized 0.1 M NaOH solution.
- Titration Process:
 - Record the initial pH of the **aminomethanesulfonic acid** solution.
 - Begin adding the NaOH solution in small increments (e.g., 0.5 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
 - Continue this process until the pH of the solution reaches approximately 11-12.
- Data Analysis:
 - Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.
 - Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. V).
 - The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the protonated and deprotonated forms of the amino group are equal.

Visualization of Buffering Range

The relationship between the pKa and the effective buffering range of **aminomethanesulfonic acid** can be visualized as follows:



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*Caption: Buffering range of **aminomethanesulfonic acid**, centered around its pKa value.*

This diagram illustrates that the optimal buffering capacity of **aminomethanesulfonic acid** is at its pKa of 5.57, where the concentrations of the acidic ([HA]) and basic ([A⁻]) forms are equal. The effective buffering range extends approximately one pH unit on either side of the pKa.

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